molecular formula C16H21N3OS2 B12485567 N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide

N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B12485567
M. Wt: 335.5 g/mol
InChI Key: ATMJENWKEPXFCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a benzyl group, an imidazole ring, and a sulfanylacetamide moiety

Properties

Molecular Formula

C16H21N3OS2

Molecular Weight

335.5 g/mol

IUPAC Name

N-benzyl-2-[[5-methyl-4-(2-methylsulfanylethyl)-1H-imidazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C16H21N3OS2/c1-12-14(8-9-21-2)19-16(18-12)22-11-15(20)17-10-13-6-4-3-5-7-13/h3-7H,8-11H2,1-2H3,(H,17,20)(H,18,19)

InChI Key

ATMJENWKEPXFCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NCC2=CC=CC=C2)CCSC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized from 1,2-diketones and ammonium acetate under microwave-assisted conditions . The imidazole derivative is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group. Finally, the sulfanylacetamide moiety is introduced through a nucleophilic substitution reaction with an appropriate thiol reagent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Benzyl chloride, thiol reagents

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Saturated imidazoline derivatives

    Substitution: Various benzyl-substituted derivatives

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide is unique due to the presence of both the sulfanyl and benzyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.